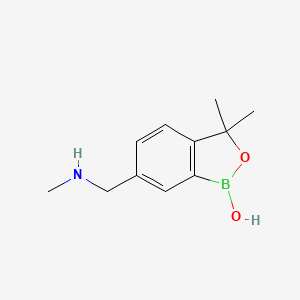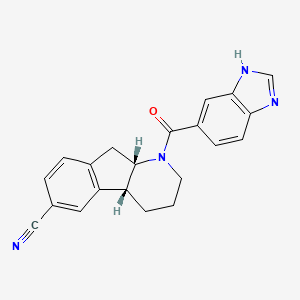
4-Iodo-2,6-naphthyridin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-2,6-naphthyridin-1-ol is a heterocyclic organic compound that contains both nitrogen and iodine atoms within its structure. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in various fields of science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2,6-naphthyridin-1-ol typically involves the iodination of 2,6-naphthyridin-1(2H)-one. One common method includes:
Starting Material: 2,6-naphthyridin-1(2H)-one.
Iodination Reagent: Iodine (I2) or N-iodosuccinimide (NIS).
Solvent: Acetonitrile or dichloromethane.
Catalyst: Often, a Lewis acid such as iron(III) chloride (FeCl3) is used.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-2,6-naphthyridin-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of naphthyridine diones.
Reduction: Formation of reduced naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Iodo-2,6-naphthyridin-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodo-2,6-naphthyridin-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-naphthyridin-1(2H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-chloro-2,6-naphthyridin-1(2H)-one: Contains a chlorine atom instead of iodine, leading to different chemical properties.
4-bromo-2,6-naphthyridin-1(2H)-one: Contains a bromine atom, which may affect its reactivity and applications.
Uniqueness
4-Iodo-2,6-naphthyridin-1-ol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance its ability to participate in various chemical reactions and may improve its binding affinity in biological systems.
Eigenschaften
Molekularformel |
C8H5IN2O |
|---|---|
Molekulargewicht |
272.04 g/mol |
IUPAC-Name |
4-iodo-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H5IN2O/c9-7-4-11-8(12)5-1-2-10-3-6(5)7/h1-4H,(H,11,12) |
InChI-Schlüssel |
PLAATOPQMCZIRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1C(=O)NC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8729533.png)












